molecular formula C7H9BO B2595594 Borane, (4-methoxyphenyl)- CAS No. 45713-46-0

Borane, (4-methoxyphenyl)-

Cat. No.: B2595594
CAS No.: 45713-46-0
M. Wt: 119.96
InChI Key: GUWCCSZKDJGBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borane, (4-methoxyphenyl)-, also known as 4-methoxyphenylborane, is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a 4-methoxyphenyl group. Organoboron compounds are highly valued for their versatility and utility in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of Borane, (4-methoxyphenyl)- typically involves hydroboration reactions. Hydroboration is the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne. The reaction is generally rapid and proceeds with high regioselectivity and stereoselectivity. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis to yield the desired borane compound .

Industrial production methods for organoboron compounds often involve similar hydroboration techniques, but on a larger scale. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Borane, (4-methoxyphenyl)- undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while Suzuki-Miyaura coupling results in biaryl compounds.

Scientific Research Applications

Borane, (4-methoxyphenyl)- has numerous applications in scientific research, spanning various fields:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

    Biology: Organoboron compounds, including Borane, (4-methoxyphenyl)-, are used in the development of boron-containing drugs and as probes for studying biological systems.

    Medicine: The compound is explored for its potential in boron neutron capture therapy (BNCT), a cancer treatment method that targets cancer cells with boron-containing compounds and irradiates them with neutrons.

    Industry: It is used in the production of polymers, sensors, and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Borane, (4-methoxyphenyl)- in various reactions involves the interaction of the boron atom with other chemical species. In Suzuki-Miyaura coupling, for instance, the boron atom undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The boron atom’s ability to form stable complexes with various ligands and its reactivity towards electrophiles and nucleophiles are key to its versatility in chemical reactions .

Comparison with Similar Compounds

Borane, (4-methoxyphenyl)- can be compared with other organoboron compounds such as phenylboronic acid, 4-methylphenylboronic acid, and 4-chlorophenylboronic acid. While these compounds share similar reactivity patterns, Borane, (4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the methoxy group can act as a directing group or influence the compound’s stability and reactivity .

Properties

InChI

InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYYAAICMHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.